Nab-verapamil falls under the category of nanoparticle drug formulations. It is classified as a calcium channel blocker and is specifically noted for its ability to improve the pharmacokinetic properties of verapamil through albumin binding, which facilitates enhanced absorption and reduced systemic side effects .
The synthesis of Nab-verapamil involves several key steps that facilitate the self-assembly of verapamil with human serum albumin nanoparticles.
In industrial applications, high-shear mixing and large-scale ultrasonication are employed to ensure uniformity in nanoparticle size and distribution, which is critical for therapeutic efficacy.
Nab-verapamil retains the molecular structure of verapamil, which can be represented by the formula CHNO. The structural characteristics include:
Nab-verapamil can participate in various chemical reactions typical for verapamil:
The primary metabolites resulting from these reactions include norverapamil and other derivatives that can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry .
Nab-verapamil functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in cardiac and smooth muscle cells. This inhibition leads to:
Characterization techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM) are utilized to assess particle size distribution and morphology .
Nab-verapamil has broad scientific applications across various fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2